
(E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
The synthesis of (E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 4-methylbenzenesulfonamide and 2-formylpyrrole. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions. The general reaction scheme is as follows:
Reactants: 4-methylbenzenesulfonamide and 2-formylpyrrole.
Catalyst: Acidic or basic catalyst, such as acetic acid or sodium hydroxide.
Solvent: Common solvents include ethanol or methanol.
Reaction Conditions: The reaction mixture is heated under reflux for several hours until the formation of the Schiff base is complete.
Purification: The product is purified by recrystallization or column chromatography.
Analyse Chemischer Reaktionen
(E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with other aldehydes or ketones to form more complex Schiff bases.
Wissenschaftliche Forschungsanwendungen
(E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Industry: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of (E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes and proteins. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to antimicrobial or antifungal effects.
Vergleich Mit ähnlichen Verbindungen
(E)-N-((1H-Pyrrol-2-yl)methylene)-4-methylbenzenesulfonamide can be compared with other Schiff bases and sulfonamide derivatives:
Schiff Bases: Similar compounds include (E)-N-((1H-Pyrrol-2-yl)methylene)-4-chlorobenzenesulfonamide and (E)-N-((1H-Pyrrol-2-yl)methylene)-4-nitrobenzenesulfonamide. These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity.
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole are well-known sulfonamide derivatives with antimicrobial properties. This compound is unique due to the presence of the pyrrole moiety, which can enhance its biological activity and specificity.
Eigenschaften
Molekularformel |
C12H12N2O2S |
|---|---|
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
4-methyl-N-(1H-pyrrol-2-ylmethylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c1-10-4-6-12(7-5-10)17(15,16)14-9-11-3-2-8-13-11/h2-9,13H,1H3 |
InChI-Schlüssel |
JQHJIUCCWQDBQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


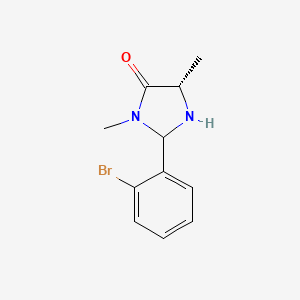

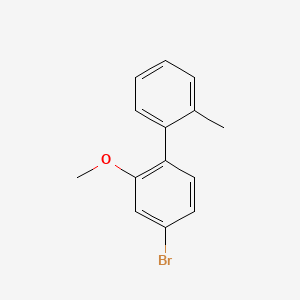
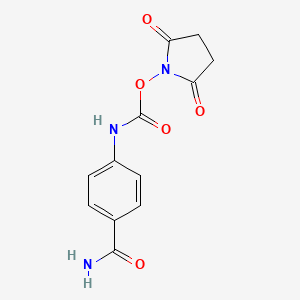
![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)

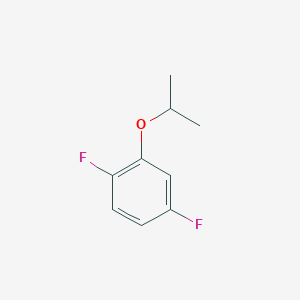
![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)


![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)
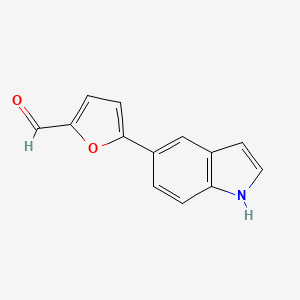
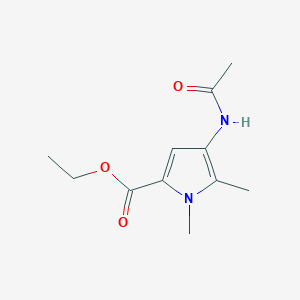
![Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester](/img/structure/B14015666.png)
